N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
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Overview
Description
N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea is an organic compound characterized by the presence of two aromatic rings substituted with fluorine and methoxy groups, respectively, connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of 3,4-difluoroaniline with 2,4-dimethoxyaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the urea linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(2,4-dimethoxyphenyl)urea
- N-(3,4-dimethylphenyl)-N’-(2,4-dimethoxyphenyl)urea
- N-(3,4-difluorophenyl)-N’-(2,4-dihydroxyphenyl)urea
Uniqueness
N-(3,4-difluorophenyl)-N’-(2,4-dimethoxyphenyl)urea is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy groups can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEILDZJJCXWFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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